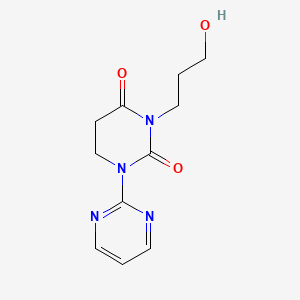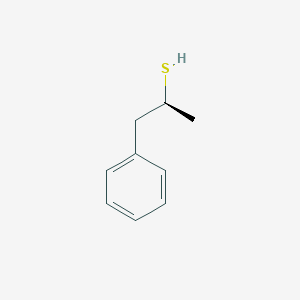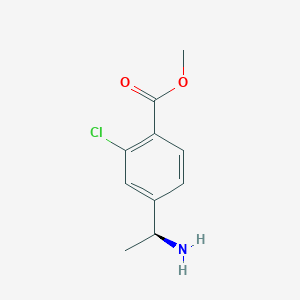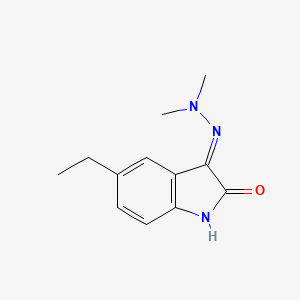
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine and phenyl ethanone, characterized by the presence of a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a phenyl ethanone derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions: 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Methylpyridin-2-yl)ethanone: Lacks the phenyl group, leading to different chemical and biological properties.
1-(4-(2-Pyridyl)phenyl)ethanone: Similar structure but without the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-[4-(5-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-3-8-14(15-9-10)13-6-4-12(5-7-13)11(2)16/h3-9H,1-2H3 |
InChIキー |
GRRRTLJIQPKRSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
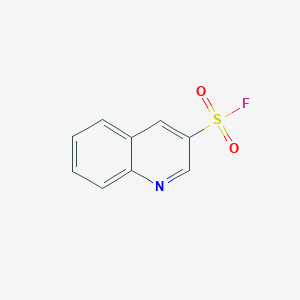
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
